molecular formula C11H11N3O2 B3197376 6-Aminoquinoxaline-2-carboxylic acid ethyl ester CAS No. 1005029-83-3

6-Aminoquinoxaline-2-carboxylic acid ethyl ester

Cat. No.: B3197376
CAS No.: 1005029-83-3
M. Wt: 217.22 g/mol
InChI Key: MKCPVILQINUCOY-UHFFFAOYSA-N
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Description

6-Aminoquinoxaline-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C11H11N3O2. This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester typically involves the reaction of 2-chloroquinoxaline with ethyl glycinate hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Aminoquinoxaline-2-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

6-Aminoquinoxaline-2-carboxylic acid ethyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

    Medicine: The compound and its derivatives have shown potential in the development of pharmaceuticals for the treatment of various diseases, such as bacterial infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Quinoxaline-2-carboxylic acid ethyl ester
  • 6-Methylquinoxaline-2-carboxylic acid ethyl ester
  • 6-Chloroquinoxaline-2-carboxylic acid ethyl ester

Uniqueness

6-Aminoquinoxaline-2-carboxylic acid ethyl ester is unique due to the presence of the amino group at the 6-position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for the formation of a wide variety of derivatives with diverse applications in different fields.

Properties

IUPAC Name

ethyl 6-aminoquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-6-13-9-5-7(12)3-4-8(9)14-10/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCPVILQINUCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704700
Record name Ethyl 6-aminoquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005029-83-3
Record name Ethyl 6-aminoquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask containing compound 7 (2.93 g, 11.9 mmol) in ethanol (500 mL) was added 10% Pd/C (300 mg). The mixture was degassed and stirred under a H2 atmosphere for 3 h 45. The catalyst was removed by filtration through Celite® 545, washed with ethanol (50 mL) and the filtrate was evaporated. The resulting crude product was purified by chromatography (Al2O3, CH2Cl2/EtOH, 99/1, v/v) to afford the title product 8 (1.69 g, 7.79 mmol) as a dark yellow solid. Yield 66%; Rf (Al2O3, CH2Cl2/EtOH, 99/1, v/v) 0.55; mp 181-183° C.; IR (KBr)□ ν 1299, 1487, 1613, 1701, 3202, 3431 □cm−1; 1H NMR (200 MHz, CDCl3) δ 1.49 (t, 3H, J=7 Hz), 4.38 (m, 2H), 4.56 (q, 2H, J=7 Hz), 7.16 (d, 1H, J=2.5 Hz), 7.26 (dd, 1H, J=2.5, 9 Hz), 8.05 (d, 1H, J=9 Hz), 9.35 (s, 1H); MS m/z 217 (M+, 23), 145 (100), 117 (19), 90 (16), 63 (14).
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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